molecular formula C19H18ClN3O3S B2361711 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine CAS No. 1105213-51-1

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine

Cat. No.: B2361711
CAS No.: 1105213-51-1
M. Wt: 403.88
InChI Key: NMUUMUIWYUWLOQ-UHFFFAOYSA-N
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Description

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is a versatile chemical compound with a unique structure that enables a wide range of applications in scientific research. This compound is part of the quinoxaline family, which is known for its significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods focus on optimizing these reactions to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying various biological processes.

    Medicine: This compound has potential therapeutic uses due to its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine is unique due to its specific combination of functional groups. Similar compounds include:

This compound stands out due to its combined quinoxaline, sulfonyl, and morpholine moieties, which provide a unique set of properties and applications.

Properties

IUPAC Name

4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-15-7-5-14(6-8-15)13-27(24,25)19-18(23-9-11-26-12-10-23)21-16-3-1-2-4-17(16)22-19/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUUMUIWYUWLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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